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Compound of Interest

Compound Name: LDS-751

Cat. No.: B1223146

Audience: Researchers, scientists, and drug development professionals.

Introduction

LDS-751 is a cell-permeant, far-red fluorescent dye commonly used in live-cell imaging and
flow cytometry.[1][2] While initially characterized as a nucleic acid stain, its application in living
cells reveals a more complex staining pattern.[3][4][5] In viable nucleated cells, LDS-751
preferentially accumulates in mitochondria with polarized membranes, making it a valuable tool
for assessing mitochondrial function.[6][7] Its long wavelength emission is particularly useful for
multicolor analyses, as it minimizes spectral overlap with other common fluorophores.[3][4] This
document provides detailed protocols for the use of LDS-751 in live-cell imaging applications.

Properties of LDS-751

LDS-751 exhibits distinct physical and spectral properties that are crucial for designing imaging
experiments. These properties are summarized in the table below.
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Property Value Source
Molecular Weight 471.98 g/mol [3114]
Appearance Dark green powder [3]
Solvents DMSO or water [31[4]
o ) ~543 nm (bound to dsDNA),
Excitation Maximum [3][8]
561 nm

Can be excited by a 488 nm

Alternative Excitation ) [31141[5]
laser line

Emission Maximum ~712 nm [11[31[8]
~20-fold upon binding to

Fluorescence Enhancement [11[3114]
dsDNA

Key Applications in Live Cell Imaging
Mitochondrial Staining and Membrane Potential
Assessment

In live, healthy cells, LDS-751 predominantly stains mitochondria.[6][7] This staining is
dependent on the mitochondrial membrane potential. Depolarization of the mitochondrial
membrane, for instance with agents like carbonyl cyanide m-chlorophenylhydrazone (CCCP),
leads to a significant reduction in LDS-751 fluorescence.[6][7] This characteristic makes LDS-
751 a useful indicator of mitochondrial health. Its staining pattern is comparable to that of
Rhodamine 123, a well-known marker for polarized mitochondria.[5][6][7]

Nucleic Acid Staining

LDS-751 is a nucleic acid stain with a high affinity for DNA, exhibiting a significant fluorescence
enhancement upon binding.[3][5] However, in live cells, it is largely excluded from the nucleus.
[3][6] Therefore, caution is advised when interpreting LDS-751 fluorescence as a direct
indicator of nuclear status in viable cells.[3][4] In fixed and permeabilized cells, it can be used
for DNA content analysis.
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Flow Cytometry
LDS-751 is widely used in flow cytometry for various applications:

o Discrimination of Nucleated Cells: It can be used to distinguish nucleated cells (leukocytes)
from non-nucleated cells like red blood cells and platelets.[3][5]

« ldentification of Damaged Cells: In fixed samples, cells with compromised membranes stain
more intensely with LDS-751, allowing for the discrimination of intact versus damaged cells.

[9]

e Multicolor Analysis: Due to its far-red emission, LDS-751 can be combined with other
fluorophores that emit in the blue, green, or yellow channels with minimal spectral overlap.[3]

[9]

It is important to note that using LDS-751 for leukocyte identification in whole blood samples
may lead to an underestimation of fluorescence for other markers and should be used with
caution.[10][11]

Experimental Protocols
General Staining of Live Cells for Fluorescence
Microscopy

This protocol provides a general procedure for staining adherent or suspension cells with LDS-
751 for imaging.

Materials:

LDS-751 (powder)

Dimethyl sulfoxide (DMSO), high purity

Complete cell culture medium

Phosphate-buffered saline (PBS)

Cells of interest
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Protocol:

e Prepare Stock Solution:
o Prepare a 5-10 mM stock solution of LDS-751 in DMSO.[3]
o Store the stock solution at -20°C, protected from light.[3]

o Cell Preparation:

o Adherent Cells: Plate cells on coverslip-bottom dishes suitable for live-cell imaging and
allow them to adhere overnight.[12]

o Suspension Cells: Harvest cells and resuspend them in complete culture medium at the
desired concentration.

e Staining:

o Dilute the LDS-751 stock solution in complete culture medium to a final working
concentration of 1-10 uM.[3] The optimal concentration should be determined empirically
for each cell type and application.[3] A concentration range of 0.02-20 pg/ml has been
reported to be effective.[6][7]

o Replace the existing medium with the LDS-751-containing medium.
o Incubate the cells for 15 to 60 minutes at 37°C, protected from light.[3]
e Imaging:

o After incubation, cells can be imaged directly without washing to minimize stress.
However, if background fluorescence is high, a gentle wash with pre-warmed medium can
be performed.[13]

o Use a fluorescence microscope equipped with appropriate filters for LDS-751 (Excitation:
~540-560 nm, Emission: >650 nm). The dye can also be excited with a 488 nm laser.[3][5]

o Maintain physiological conditions (37°C, 5% COz2) throughout the imaging session using a
stage-top incubator.[12][14]
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General workflow for live cell staining with LDS-751.

Protocol for Verifying Mitochondrial Staining

This protocol uses a mitochondrial membrane potential disruptor to confirm that LDS-751
staining is dependent on mitochondrial polarization.

Materials:
¢ Cells stained with LDS-751 (from Protocol 4.1)

o Carbonyl cyanide m-chlorophenylhydrazone (CCCP) or another mitochondrial depolarizing

agent

¢ DMSO (for CCCP stock)
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Protocol:
e Baseline Imaging:

o Image a field of view of LDS-751-stained live cells to establish the baseline mitochondrial

staining pattern.
 Induce Mitochondrial Depolarization:
o Prepare a stock solution of CCCP in DMSO.
o Add CCCP to the cell medium at a final concentration of 1-10 pM.
o Incubate for 10-30 minutes at 37°C.
o Post-Treatment Imaging:
o Re-image the same field of view.

o A significant decrease or loss of the punctate mitochondrial fluorescence pattern confirms
that the initial staining was dependent on the mitochondrial membrane potential.[6][7]
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Workflow to verify mitochondrial membrane potential-dependent staining.

Protocol for Flow Cytometry

This protocol outlines the steps for using LDS-751 to discriminate cell populations in flow
cytometry.

Materials:

¢ Single-cell suspension of cells

¢ LDS-751 stock solution (5-10 mM in DMSO)

¢ Flow cytometry buffer (e.g., PBS with 1-2% FBS)

Protocol:
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e Cell Preparation:

o Harvest and wash cells, then resuspend them in flow cytometry buffer at a concentration
of 1x10° cells/mL.

e Staining:
o Add LDS-751 to the cell suspension to a final concentration of 1-10 uM.
o Incubate for 15-30 minutes at room temperature or 37°C, protected from light.

o Data Acquisition:

o

Analyze the samples on a flow cytometer.

Excite the cells using a 488 nm or 561 nm laser.

[¢]

[¢]

Collect the emission signal in a far-red channel (e.g., using a 695/40 or similar bandpass
filter).[2]

Use unstained cells as a negative control to set the baseline fluorescence.

o
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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